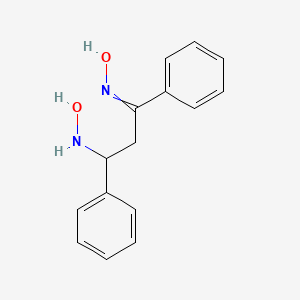
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime typically involves the reaction of a ketone with hydroxylamine. The general reaction can be represented as follows: [ \text{R1R2C=O + NH2OH → R1R2C=NOH + H2O} ] In this case, the ketone used is 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or other derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime involves its interaction with molecular targets through its oxime group. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Acetone oxime: Similar structure but with different substituents.
Benzophenone oxime: Another oxime with a different aromatic group.
Cyclohexanone oxime: A cyclic ketone oxime with distinct properties.
Uniqueness: 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of aromatic and oxime groups makes it versatile for various applications, distinguishing it from other oximes.
Propiedades
Número CAS |
59305-69-0 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
N-[3-(hydroxyamino)-1,3-diphenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O2/c18-16-14(12-7-3-1-4-8-12)11-15(17-19)13-9-5-2-6-10-13/h1-10,14,16,18-19H,11H2 |
Clave InChI |
ZUWXMDDZLGXBOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=NO)C2=CC=CC=C2)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
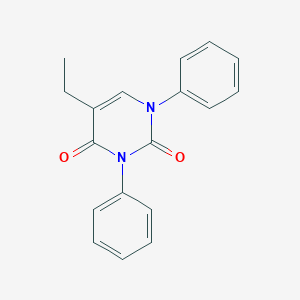
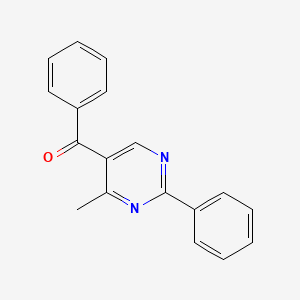
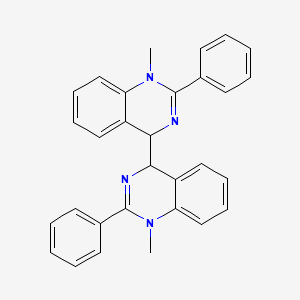
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
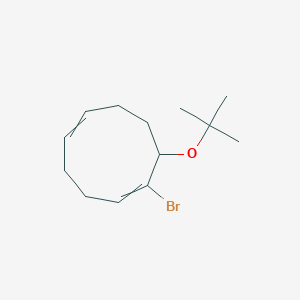
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

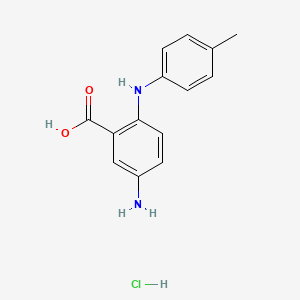
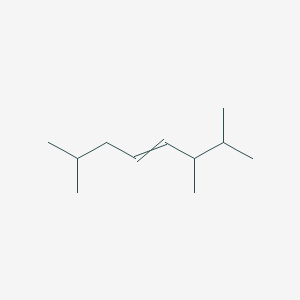


![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
